molecular formula C17H17NO5S B388681 Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate CAS No. 312316-06-6

Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate

Cat. No.: B388681
CAS No.: 312316-06-6
M. Wt: 347.4g/mol
InChI Key: LFNMTLGDPPLPKV-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.

    Substitution: Bromine, nitric acid; reactions are conducted in solvents like chloroform or acetic acid at controlled temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodioxole moiety can also interact with DNA or proteins, potentially leading to anticancer activity.

Comparison with Similar Compounds

Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds such as:

    Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a cyclopenta[b]thiophene ring.

    Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Differing by the presence of a methyl group on the thiophene ring.

    Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate: Contains an additional amino group attached to the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

312316-06-6

Molecular Formula

C17H17NO5S

Molecular Weight

347.4g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17NO5S/c1-3-11-8-12(17(20)21-4-2)16(24-11)18-15(19)10-5-6-13-14(7-10)23-9-22-13/h5-8H,3-4,9H2,1-2H3,(H,18,19)

InChI Key

LFNMTLGDPPLPKV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC

Origin of Product

United States

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